

Tin(II) Acrylate: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *Tin(2+) acrylate*

Cat. No.: *B15175784*

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Introduction: Tin(II) acrylate, with the chemical formula $\text{Sn}(\text{C}_3\text{H}_3\text{O}_2)_2$, is a metal-organic compound that holds potential in various scientific and pharmaceutical applications. This technical guide provides a comprehensive overview of the known and extrapolated physical and chemical properties of tin(II) acrylate, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential relevance in drug development, particularly in oncology. While specific experimental data for tin(II) acrylate is limited in publicly available literature, this guide consolidates computed data and draws parallels from closely related tin(II) carboxylates to offer a thorough resource for researchers.

Physicochemical Properties

The physical and chemical properties of tin(II) acrylate are crucial for its handling, formulation, and application. While extensive experimental data is not readily available, computed properties and characteristics of analogous compounds provide valuable insights.

Physical Properties

Quantitative data for tin(II) acrylate is summarized in the table below. It is important to note that most of these values are computationally derived and await experimental verification.

Property	Value	Source
Molecular Formula	C ₆ H ₆ O ₄ Sn	PubChem[1]
Molecular Weight	260.82 g/mol	PubChem[1]
IUPAC Name	tin(II) prop-2-enoate	PubChem[1]
CAS Number	94275-72-6	PubChem[1][2]
Appearance	Expected to be a white solid	Inferred from other tin(II) carboxylates
Solubility	Expected to have low solubility in water and non-polar organic solvents, but may be soluble in coordinating solvents.	Inferred from general properties of tin salts[3]

Chemical Properties

Tin(II) acrylate's chemical behavior is dictated by the tin(II) center and the acrylate ligands.

- **Oxidation State:** The tin atom is in the +2 oxidation state, making it susceptible to oxidation to the more stable tin(IV) state, especially in the presence of atmospheric oxygen.[4]
- **Coordination Chemistry:** The tin(II) ion can form various coordination complexes. The acrylate ligand can act as a bidentate or bridging ligand, potentially leading to polymeric structures.
- **Reactivity of the Acrylate Moiety:** The vinyl groups of the acrylate ligands are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.[5] This property is relevant for its use in polymer chemistry.
- **Hydrolysis:** Like many tin(II) salts, tin(II) acrylate is expected to be sensitive to moisture and may undergo hydrolysis.

Experimental Protocols

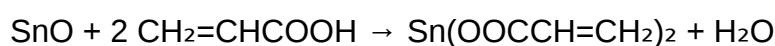
Detailed experimental procedures for the synthesis and characterization of tin(II) acrylate are not well-documented. However, based on established methods for other tin(II) carboxylates

and acrylates, the following protocols can be proposed.

Synthesis of Tin(II) Acrylate

A plausible route for the synthesis of tin(II) acrylate is the direct reaction of tin(II) oxide with acrylic acid. This method avoids the introduction of halide impurities often associated with syntheses starting from tin(II) chloride.^{[6][7]}

Reaction Scheme:



Materials:

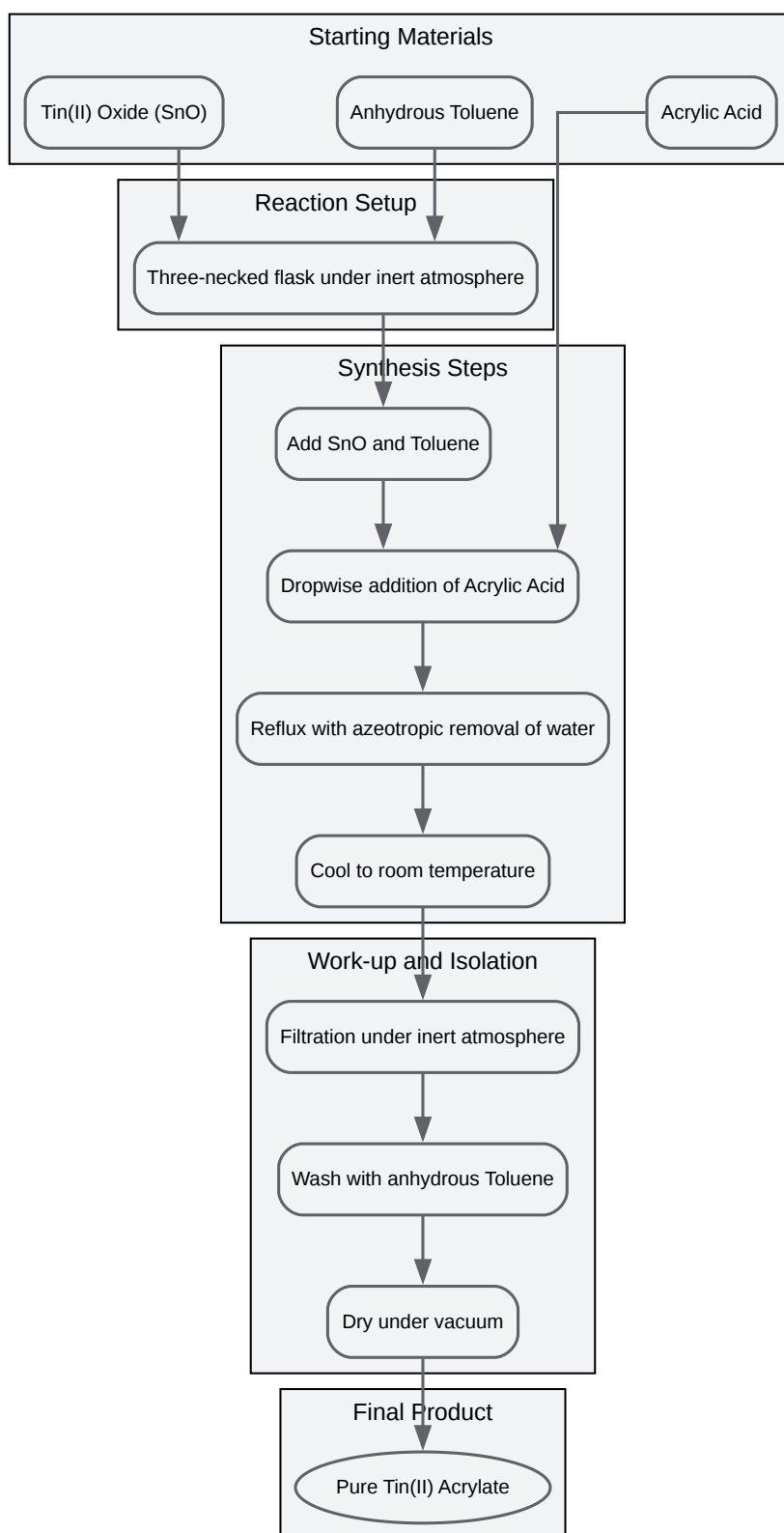
- Tin(II) oxide (SnO)
- Acrylic acid (CH₂=CHCOOH), freshly distilled to remove inhibitors
- Anhydrous toluene (or another suitable inert solvent)
- Inert gas (Nitrogen or Argon)

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add tin(II) oxide (1 molar equivalent).
- Add anhydrous toluene to the flask to create a slurry.
- Under a continuous flow of inert gas, add freshly distilled acrylic acid (2.2 molar equivalents) dropwise to the stirred slurry at room temperature. A slight excess of acrylic acid is used to ensure complete reaction of the tin(II) oxide.
- After the addition is complete, heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
- Monitor the progress of the reaction by observing the cessation of water collection.
- Once the reaction is complete, cool the mixture to room temperature.

- The solid tin(II) acrylate product can be isolated by filtration under an inert atmosphere.
- Wash the product with anhydrous toluene to remove any unreacted acrylic acid.
- Dry the product under vacuum to obtain pure tin(II) acrylate.

Workflow for the Synthesis of Tin(II) Acrylate:



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Caption: Workflow for the synthesis of tin(II) acrylate.

Characterization Methods

Objective: To identify the functional groups present in tin(II) acrylate and confirm the formation of the carboxylate salt.

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Expected Spectra:

- **Absence of broad O-H stretch:** The broad O-H stretching vibration characteristic of the carboxylic acid dimer (around 2500-3300 cm^{-1}) should be absent.
- **Carboxylate stretches:** The strong C=O stretching vibration of acrylic acid (around 1700 cm^{-1}) will be replaced by two characteristic asymmetric (ν_{as}) and symmetric (ν_{s}) stretching vibrations of the carboxylate group, typically in the regions of 1550-1610 cm^{-1} and 1400-1450 cm^{-1} , respectively. The separation between these two bands ($\Delta\nu$) can provide information about the coordination mode of the carboxylate ligand.
- **C=C stretch:** The C=C stretching vibration of the acrylate moiety is expected around 1635 cm^{-1} .^[5]

Objective: To elucidate the molecular structure of tin(II) acrylate in solution.

Solvent: A suitable deuterated solvent in which the compound is soluble, such as DMSO- d_6 or D_2O (if soluble), should be used.

Expected ^1H NMR Spectra:

- **Vinyl protons:** The protons of the vinyl group ($\text{CH}_2=\text{CH}$) are expected to appear as a multiplet in the region of 5.5-6.5 ppm.
- **Absence of carboxylic acid proton:** The acidic proton of acrylic acid (typically >10 ppm) will be absent.

Expected ^{13}C NMR Spectra:

- Carbonyl carbon: The carboxylate carbon (COO^-) is expected to appear in the range of 170-180 ppm.
- Vinyl carbons: The carbons of the vinyl group ($\text{CH}_2=\text{CH}$) are expected in the region of 125-135 ppm.

Expected ^{119}Sn NMR Spectra:

- Chemical Shift: The chemical shift of the ^{119}Sn nucleus is highly sensitive to its coordination environment and oxidation state. For tin(II) compounds, the chemical shifts are typically found in a broad range, often to high frequency (positive ppm values) relative to the standard tetramethyltin. Solid-state NMR studies of other tin(II) compounds have shown a large chemical shift anisotropy, which is indicative of the stereochemically active lone pair of electrons on the tin atom.[8][9]

Objective: To determine the thermal stability and decomposition profile of tin(II) acrylate.

Procedure:

- Thermogravimetric Analysis (TGA): A small sample is heated at a constant rate in an inert atmosphere (e.g., nitrogen). The weight loss as a function of temperature is recorded. This can reveal the decomposition temperature and the nature of the decomposition products.
- Differential Scanning Calorimetry (DSC): The sample is heated at a constant rate, and the heat flow to the sample is measured relative to a reference. This can identify phase transitions such as melting, as well as exothermic or endothermic decomposition processes. For other metal acrylates, decomposition often begins above 200 °C.[5]

Relevance in Drug Development

Tin-based compounds have garnered significant interest as potential therapeutic agents, particularly in the field of oncology.[10][11] While much of the research has focused on organotin(IV) compounds, the unique properties of tin(II) compounds also warrant investigation.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of tin compounds against various cancer cell lines.[4][10] The proposed mechanisms of action often involve interaction with cellular macromolecules and the induction of programmed cell death (apoptosis).

Potential Mechanisms of Action:

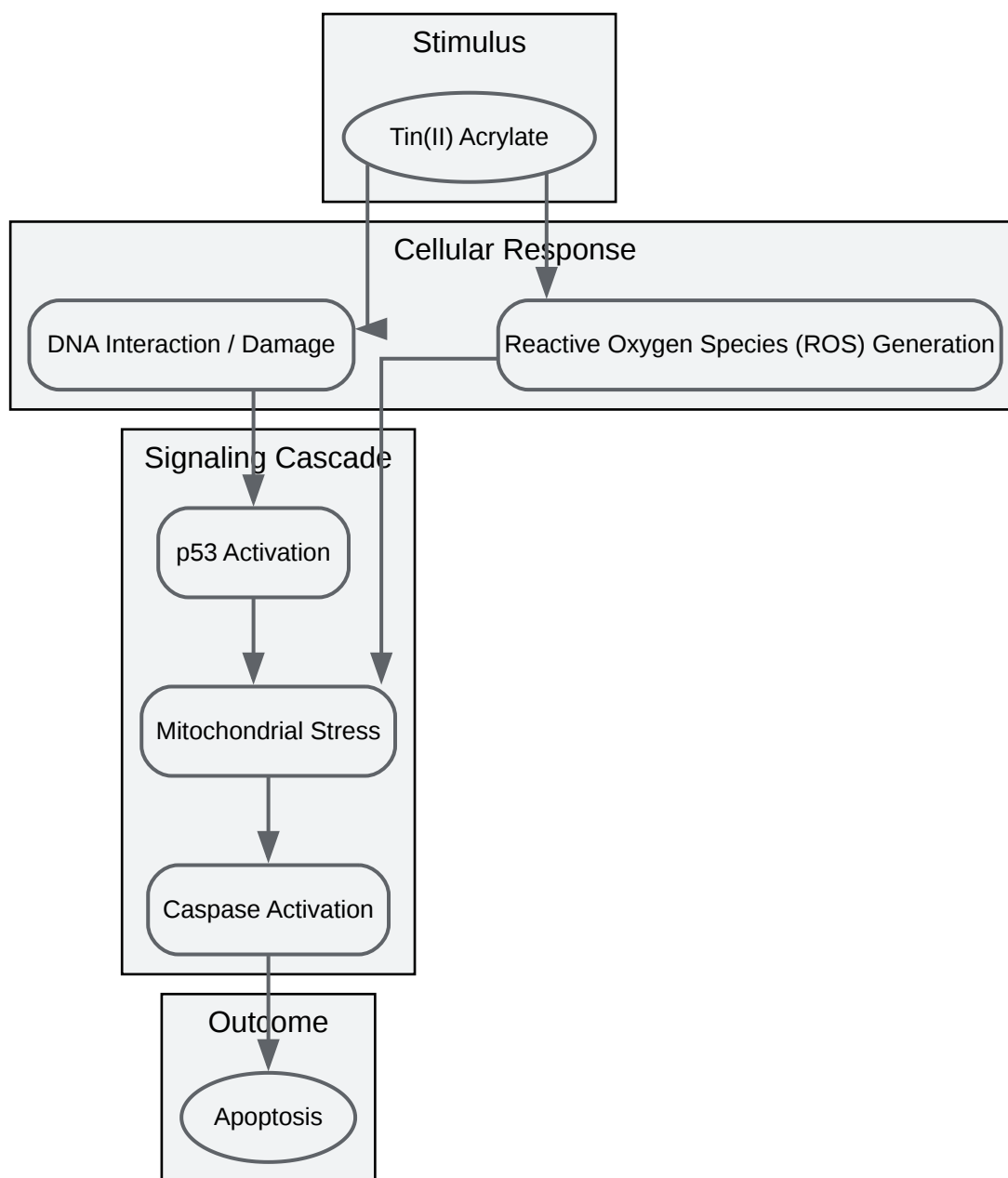
- **DNA Interaction:** Tin complexes have been shown to interact with DNA, which can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death.[10] The phosphate backbone of DNA is a potential binding site.
- **Induction of Apoptosis:** A key mechanism of anticancer activity for many tin compounds is the induction of apoptosis.[12][13][14] This can occur through various signaling pathways.

Signaling Pathways

The interaction of tin compounds with cellular signaling pathways is a critical area of research for understanding their therapeutic potential.

- **p53 Pathway:** Some organotin compounds have been shown to induce apoptosis through the activation of the p53 tumor suppressor pathway.[10][15] p53 plays a crucial role in cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage.
- **Mitochondrial Pathway:** Tin-based complexes can induce apoptosis via the mitochondrial-mediated pathway, which involves the release of cytochrome c and the activation of caspases.[10]
- **Other Kinase Pathways:** Tin compounds may also modulate other signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 and JNK1 pathways.[12]

Signaling Pathway for Tin-Induced Apoptosis:



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Caption: A potential signaling pathway for tin-induced apoptosis.

Conclusion

Tin(II) acrylate is a compound with interesting chemical properties and potential applications in materials science and drug development. While direct experimental data is sparse, this guide provides a solid foundation for researchers by consolidating computed data, proposing robust

experimental protocols based on analogous compounds, and contextualizing its potential therapeutic relevance. Further experimental investigation is necessary to fully elucidate the properties and biological activity of tin(II) acrylate, which may pave the way for its application in novel therapeutic strategies.

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